1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](propyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.
Acetylation: The triazole derivative is then acetylated using acetic anhydride.
Amidation: The acetylated triazole is reacted with propylamine to form the desired amide bond.
Cyclohexanecarboxamide Formation: Finally, the compound is reacted with N-(2,6-dimethylphenyl)cyclohexanecarboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its triazole ring.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, while the amide and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with applications in energetic materials.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A triazole derivative used in explosives.
Uniqueness
1-[(3-amino-1H-1,2,4-triazol-5-yl)acetylamino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its combination of a triazole ring with a cyclohexane ring and various functional groups. This structure provides it with distinct chemical and biological properties that are not found in simpler triazole derivatives.
Properties
Molecular Formula |
C22H32N6O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-propylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H32N6O2/c1-4-13-28(18(29)14-17-24-21(23)27-26-17)22(11-6-5-7-12-22)20(30)25-19-15(2)9-8-10-16(19)3/h8-10H,4-7,11-14H2,1-3H3,(H,25,30)(H3,23,24,26,27) |
InChI Key |
PJKCSBWQCIVFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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